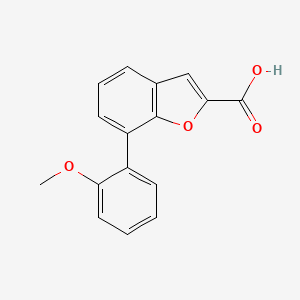![molecular formula C7H18Cl2N2 B13582319 Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride](/img/structure/B13582319.png)
Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride typically involves the reaction of 1-methylazetidine with an appropriate alkylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
化学反应分析
Types of Reactions
Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Azetidine, 1-acetyl-2-methyl-
- 2-(1-Methylazetidin-3-yl)ethanol
Uniqueness
Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific research and industrial applications.
属性
分子式 |
C7H18Cl2N2 |
|---|---|
分子量 |
201.13 g/mol |
IUPAC 名称 |
N-methyl-2-(1-methylazetidin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-8-4-3-7-5-9(2)6-7;;/h7-8H,3-6H2,1-2H3;2*1H |
InChI 键 |
TVUPIIWMOLBZOA-UHFFFAOYSA-N |
规范 SMILES |
CNCCC1CN(C1)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13582237.png)
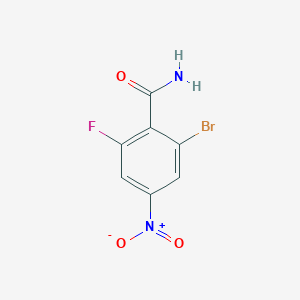
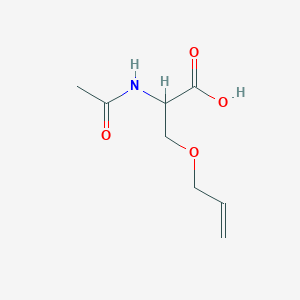
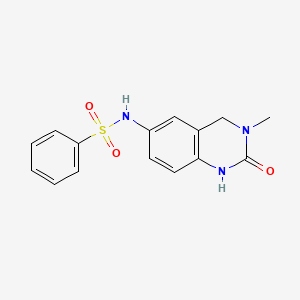
![4,4-Dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B13582268.png)
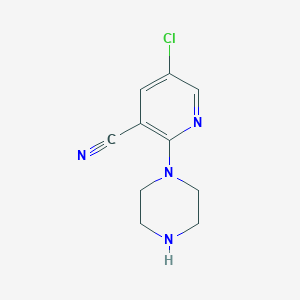
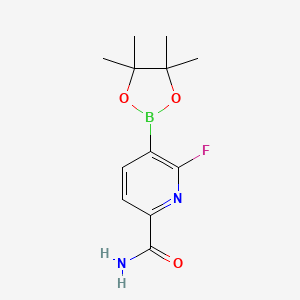
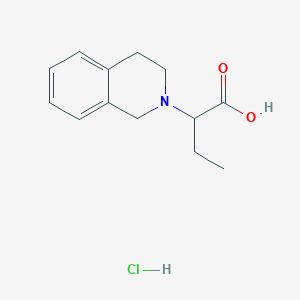
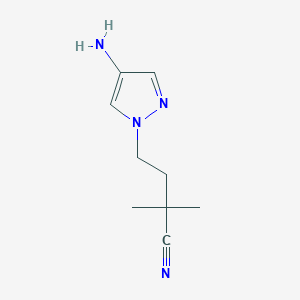
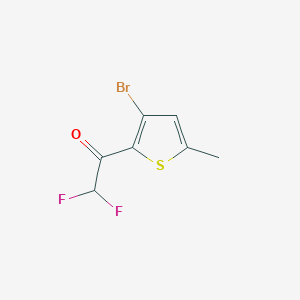
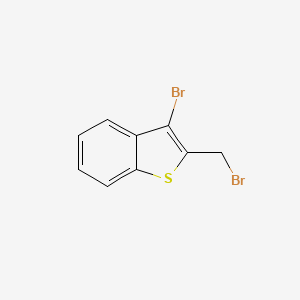
![2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid](/img/structure/B13582307.png)

